Potentiation of Pentobarbital Sleeping Time: N3-ATd vs. Thymidine
In a head-to-head in vivo study, both N3-allylthymidine (N3-ATd) and its parent compound thymidine (Td) potentiated pentobarbital (PB)-induced sleep, but the effect of N3-ATd was quantitatively greater. The study concludes that the N3-allylated compounds exert 'more directly depressant effects on the CNS than the parent compounds' [1].
| Evidence Dimension | Degree of pentobarbital-induced sleep prolongation |
|---|---|
| Target Compound Data | N3-ATd (0.9 mg/mouse, i.c.v.) potentiated PB-induced sleep; effect described as 'greater than' Td |
| Comparator Or Baseline | Thymidine (Td) at 0.9 mg/mouse, i.c.v. |
| Quantified Difference | Qualitative rank-order potency: N3-ATd > Td. Exact fold-change not extracted from abstract. |
| Conditions | Male mice, intracerebroventricular (i.c.v.) administration, pentobarbital (PB)-induced sleep model, dose 0.9 mg/mouse. |
Why This Matters
For researchers studying nucleoside-mediated CNS depression, N3-ATd provides a more potent pharmacological probe than the endogenous ligand, thymidine, enabling more robust phenotypic readouts at equivalent doses.
- [1] Yamamoto I, Kimura T, Tateoka Y, Watanabe K, Ho IK. Central depressant activities of N3-allyluridine and N3-allylthymidine. Res Commun Chem Pathol Pharmacol. 1986 Jun;52(3):321-32. PMID: 3738212. View Source
